Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with acetic anhydride under reflux conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Pyrimidine Derivatives: Such as 5-fluorouracil, which is used as an anticancer agent.
Uniqueness
Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is unique due to its combined quinazoline and pyrimidine structures, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound belonging to the class of quinazoline derivatives. Known for their diverse biological activities, quinazoline derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer progression. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies revealed that related quinazoline derivatives effectively inhibited the growth of various tumor cell lines, demonstrating IC50 values in the low micromolar range .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial Tests : In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Antifungal Activity : Some derivatives exhibit moderate antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other quinazoline and pyrimidine derivatives is essential.
Compound Name | Biological Activity | Reference |
---|---|---|
Prazosin | Antihypertensive | |
Doxazosin | Antihypertensive | |
5-Fluorouracil | Anticancer |
Study 1: Antitumor Effects
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was associated with cell cycle arrest at the G1 phase and enhanced apoptosis markers .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against common pathogens. The compound demonstrated potent antibacterial activity with MIC values ranging from 500 µg/mL to 1000 µg/mL against Staphylococcus epidermidis and Escherichia coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-25-16(24)14-9-19-17(20-12(14)4)23-18-21-11(3)13-7-6-10(2)8-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIPXGWZJIDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=CC(=CC3=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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